2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)propanoic acid
Overview
Description
2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)propanoic acid is an organic compound characterized by the presence of a phthalimide moiety attached to a phenylpropanoic acid structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)propanoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the phenylpropanoic acid moiety. Common reagents used in these reactions include phthalic anhydride, phenylethylamine, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including condensation reactions and purification steps to ensure high yield and purity. The use of solventless reactions and efficient catalysts can enhance the scalability and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalimide moiety to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include substituted phthalimides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers, dyes, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalimide derivatives and phenylpropanoic acid analogs, such as:
- 2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetic acid
- 2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)butanoic acid .
Uniqueness
What sets 2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)propanoic acid apart is its specific combination of the phthalimide and phenylpropanoic acid moieties, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications .
Properties
IUPAC Name |
2-[4-(1,3-dioxoisoindol-2-yl)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10(17(21)22)11-6-8-12(9-7-11)18-15(19)13-4-2-3-5-14(13)16(18)20/h2-10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRMAHMDLNNSNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974836 | |
Record name | 2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59430-61-4 | |
Record name | 4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59430-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059430614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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